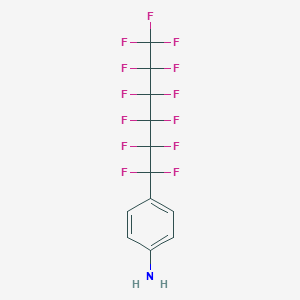

4-(Perfluorohexyl)aniline

Descripción

Significance of Perfluoroalkylated Anilines in Contemporary Organic Chemistry

The introduction of perfluoroalkyl groups into organic molecules, a process known as perfluoroalkylation, can dramatically alter their physical, chemical, and biological properties. nih.gov Perfluoroalkylated anilines, in particular, are of great interest due to the combined functionalities of the electron-rich amino group and the electron-withdrawing, hydrophobic, and lipophobic perfluoroalkyl chain. smolecule.com This unique combination imparts properties such as enhanced thermal stability, chemical resistance, and modified electronic characteristics.

In the realm of materials science, these compounds are investigated for their potential in creating high-performance polymers and coatings with low surface energy. smolecule.com The electron-rich nature of the aniline (B41778) ring, coupled with the electrophilic character of fluoroalkyl radicals, makes these compounds prime candidates for a variety of chemical transformations. researchgate.netconicet.gov.ar The development of new synthetic methodologies, including visible-light photoredox catalysis, has further expanded the accessibility and utility of perfluoroalkylated anilines in organic synthesis. researchgate.net

Overview of Research Trajectories for 4-(Perfluorohexyl)aniline and Analogues

Current research on this compound and its analogs is multifaceted, exploring their synthesis, reactivity, and potential applications. A significant focus lies in developing efficient and selective methods for their preparation. Traditional methods often require harsh conditions, but recent advancements have seen the rise of milder techniques, such as photoredox catalysis using organic dyes like Rose Bengal or ruthenium complexes. researchgate.netd-nb.inforesearchgate.net These methods offer more environmentally friendly routes to these valuable compounds.

Researchers are also actively investigating the reactivity of the perfluoroalkylated aniline core. Studies have explored its participation in various reactions, including electrophilic aromatic substitution and nucleophilic substitution. smolecule.com For instance, the reaction of 2-(perfluoroalkyl)aniline with specific Grignard reagents has been shown to produce acridine (B1665455) derivatives, highlighting the compound's utility in synthesizing complex heterocyclic structures. researchgate.net

Furthermore, the synthesis of analogs with different substitution patterns on the aniline ring is a key area of investigation. For example, the difluoroalkylation of anilines using photoinduced methods allows for the preparation of a wide range of derivatives under mild, transition-metal-free conditions. acs.org This exploration of analogs is crucial for fine-tuning the properties of these compounds for specific applications.

Scope and Objectives of Current Research Landscape

The primary objectives of the current research landscape for this compound are to deepen the understanding of its fundamental properties and to unlock its full potential in various scientific and technological fields. A major goal is the development of sustainable and atom-economical synthetic protocols. This includes the use of readily available starting materials and catalysts that are both efficient and environmentally benign. nih.gov

Another key objective is the comprehensive characterization of the physicochemical properties of this compound and its derivatives. This data is essential for predicting their behavior in different environments and for designing new materials with tailored functionalities.

Ultimately, the overarching aim is to translate the unique properties of these compounds into practical applications. While direct applications are still under investigation, the research community is actively exploring their potential as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. yufenggp.com The insights gained from studying this compound will undoubtedly pave the way for the development of new and innovative technologies.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and a related compound, 4-Fluoroaniline (B128567).

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F13N/c13-7(14,5-1-3-6(26)4-2-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIGJIYYJLAXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567023 | |

| Record name | 4-(Tridecafluorohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139613-90-4 | |

| Record name | 4-(Tridecafluorohexyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Perfluoroalkylation Strategies

Direct C-H perfluoroalkylation has emerged as a powerful tool for the late-stage functionalization of organic molecules, offering a more atom-economical alternative to methods requiring pre-functionalized substrates. conicet.gov.ar

Radical homolytic aromatic substitution (HAS) is a well-documented reaction class used to attach perfluoroalkyl groups to aromatic and heteroaromatic rings. conicet.gov.arresearchgate.net This approach relies on the generation of highly electrophilic perfluoroalkyl radicals which then attack the electron-rich aniline (B41778) ring. conicet.gov.arresearchgate.net Various methods have been developed to generate these radicals under mild conditions, often utilizing visible light and photocatalysts.

Organic dyes such as Rose Bengal and Eosin Y have been successfully employed as inexpensive and metal-free photocatalysts for the perfluoroalkylation of anilines. conicet.gov.arresearchgate.netnih.gov In these systems, the dye absorbs visible light and enters an excited state, enabling it to initiate the radical-generating process.

One notable method involves the use of Rose Bengal as the organophotocatalyst for the reaction of aniline derivatives with perfluoroalkyl iodides. researchgate.net The reaction is typically conducted in the presence of a base, such as cesium carbonate (Cs₂CO₃), in an organic solvent like acetonitrile (B52724) (MeCN) and irradiated with a compact fluorescent lamp (CFL). conicet.gov.arresearchgate.net The excited Rose Bengal is believed to function as an electron donor to the perfluoroalkyl iodide, generating the perfluoroalkyl radical. researchgate.net This methodology has proven effective for a range of aniline derivatives, with yields varying based on the electronic nature of substituents on the aniline ring. Electron-donating groups generally lead to excellent yields, while electron-withdrawing groups result in lower yields. conicet.gov.arresearchgate.net For instance, the reaction of N,N-dimethylaniline proceeds regioselectively at the para-position. researchgate.net

| Aniline Derivative | Perfluoroalkyl Source | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| Aniline | n-C₆F₁₃I | Rose Bengal / Cs₂CO₃ | MeCN | Good |

| N,N-Dimethylaniline | n-C₆F₁₃I | Rose Bengal / Cs₂CO₃ | MeCN | 95 (para-isomer) |

| 4-Methoxyaniline | n-C₆F₁₃I | Rose Bengal / Cs₂CO₃ | MeCN | 98 |

| 4-Nitroaniline | n-C₆F₁₃I | Rose Bengal / Cs₂CO₃ | MeCN | 30 |

Transition-metal complexes, particularly those of iridium (Ir) and ruthenium (Ru), are highly effective photocatalysts for generating perfluoroalkyl radicals from their corresponding halides under visible-light irradiation. conicet.gov.arnih.gov Polypyridyl complexes such as tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)₃]) and tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂) are commonly used. conicet.gov.arresearchgate.net

These photocatalytic methods offer several advantages, including mild reaction conditions and tolerance of various functional groups. conicet.gov.ar For example, the perfluoroalkylation of 4-iodoaniline (B139537) with perfluorohexyl iodide has been optimized using catalysts like Ru(bpy)₃₂ and fac-[Ir(ppy)₃] under blue LED irradiation. conicet.gov.ar Ruthenium-catalyzed systems have been developed for the site-selective perfluoroalkylation of anilines, often favoring the ortho position. researchgate.net

| Aniline Derivative | Perfluoroalkyl Source | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Aniline | n-C₄F₉I | Ru-1 (5 mol%) / K₂CO₃ | 1,4-Dioxane | 81 (ortho-selective) |

| 4-Iodoaniline | n-C₆F₁₃I | fac-[Ir(ppy)₃] | DMF | Good |

| Aniline | Togni's Reagent | [Ir(ppy)₃] | DMF | Reasonable-Good |

The formation and subsequent photoactivation of electron donor-acceptor (EDA) complexes provide a catalyst-free pathway for radical generation. researchgate.netconicet.gov.arnih.gov An EDA complex can form between an electron-rich donor, such as an aniline derivative, and an electron-poor acceptor, like a perfluoroalkyl iodide. conicet.gov.arresearchgate.net This ground-state complex often absorbs visible light, and upon irradiation, undergoes a single-electron transfer (SET) to generate a perfluoroalkyl radical and the radical cation of the aniline. nih.govresearchgate.net

This strategy has been successfully applied to the difluoroalkylation and perfluoroalkylation of anilines. acs.org For instance, an EDA complex can be formed between an aniline and ethyl difluoroiodoacetate, which upon photoexcitation, leads to difluoroalkylation. conicet.gov.aracs.org The scope of this method has been extended to other fluoroalkyl iodides, including perfluorohexyl iodide, to prepare the corresponding perfluorohexyl derivatives in moderate yields. acs.org The formation and efficiency of these EDA complexes can be highly dependent on the solvent used. acs.org

Perfluoroalkyl iodides (RF-I) are the most common precursors for generating perfluoroalkyl radicals in these synthetic strategies. conicet.gov.arresearchgate.netconicet.gov.ar Their C-I bond is relatively weak and susceptible to cleavage through various activation methods, including interaction with an excited photocatalyst or as part of an EDA complex. researchgate.netnih.govrsc.org Perfluorohexyl iodide (n-C₆F₁₃I) is a frequently used reagent for introducing the C₆F₁₃ moiety. conicet.gov.arresearchgate.net

Perfluoroalkyl bromides can also serve as radical sources, although they are sometimes less reactive than their iodide counterparts. researchgate.net The choice of the halide can influence reaction conditions and efficiency. In many visible-light-mediated protocols, RF-I reagents are preferred for their ability to efficiently generate RF radicals upon interaction with the excited photocatalyst or through halogen-bonding interactions. researchgate.netnih.gov

The choice of solvent is a critical parameter that can significantly impact the selectivity and yield of perfluoroalkylation reactions. Organic solvents are widely used; for instance, acetonitrile (MeCN) is a common solvent for Rose Bengal-photocatalyzed reactions, while dimethyl sulfoxide (B87167) (DMSO) has been found to be optimal for certain EDA complex-mediated transformations. researchgate.netacs.org In a study on the difluoroalkylation of aniline via an EDA complex, DMSO provided superior yields compared to dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.org

Radical Homolytic Aromatic Substitution Approaches

Synthesis of Key Intermediates and Functionalized Derivatives

The synthesis of 4-(perfluorohexyl)aniline can also be approached by first preparing key intermediates that are later converted to the final product. For example, the synthesis of perfluoroalkylene dianilines has been investigated, which involves multi-step reaction sequences nasa.gov. Such strategies might involve the initial preparation of a perfluorohexyl-substituted aromatic compound that can then be converted to the aniline, for example, through the reduction of a nitro group.

Furthermore, once this compound is obtained, it can serve as a precursor for a variety of functionalized derivatives. For instance, difluoroalkylation of anilines has been achieved using photoinduced methods, which could potentially be applied to the nitrogen of this compound to introduce further functionality acs.org. The synthesis of functionalized quinolones from anthranilic acids also showcases how aniline derivatives can be used as building blocks for more complex heterocyclic structures nih.gov. The development of methods for creating functionalized linear aliphatic primary amines through photoredox-mediated reactions further expands the possibilities for modifying aniline derivatives researchgate.net.

Preparation of Substituted Aniline Derivatives for Perfluoroalkylation

The efficiency and regioselectivity of perfluoroalkylation reactions on aniline are highly dependent on the nature and position of substituents on the aromatic ring. Preparing aniline derivatives with specific electronic properties is a critical first step. Common substrates include anilines bearing nitro, methoxy (B1213986), or alkyl groups.

Nitro-Substituted Anilines: The synthesis of nitro-substituted anilines, such as p-nitroaniline, is a well-established process often involving a multi-step sequence starting from aniline. A common route involves the protection of the amino group via acetylation to form acetanilide (B955). This step is crucial because the amino group is highly activating and susceptible to oxidation under nitrating conditions; direct nitration of aniline can lead to uncontrolled reactions and the formation of undesired byproducts. scribd.comquora.com The acetyl group moderates the reactivity of the ring and directs the incoming nitro group primarily to the para position. scribd.com

The nitration of acetanilide is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. scribd.com Following nitration, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield p-nitroaniline. scribd.com While this method is effective, another approach involves the nitration of aniline followed by the separation of the resulting ortho, meta, and para isomers. orgsyn.org

Methoxy-Substituted Anilines: Methoxy-substituted anilines, such as p-anisidine (B42471) (4-methoxyaniline), are valuable precursors for directing perfluoroalkylation. The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. One synthetic route to these compounds involves the hydrogenation and transposition of nitrobenzene (B124822) compounds in the presence of methanol (B129727) and a noble metal catalyst. google.com A more specific synthesis for compounds like 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) starts from 4-methoxybenzene-1-sulfonyl chloride and proceeds in several steps to yield the desired substituted aniline. nih.gov The presence of the methoxy group has been shown to yield excellent results in photocatalyzed perfluoroalkylation reactions. conicet.gov.ar

Alkyl-Substituted Anilines: Anilines bearing alkyl groups, such as methyl (toluidines) or tert-butyl substituents, are also important precursors. These electron-donating groups activate the aromatic ring. For instance, N,N-dimethylanilines with para-substituents like methyl or tert-butyl have proven to be highly effective electron donor substrates in difluoroalkylation transformations, leading to good or excellent yields of the desired products. acs.org The preparation of these alkyl-substituted anilines can be achieved through various standard organic synthesis methods, often starting from the corresponding alkyl-substituted benzene (B151609) derivative which is then nitrated and subsequently reduced to form the aniline.

The influence of these substituents on the perfluoroalkylation reaction is significant. Electron-donating groups like methoxy and alkyl groups generally lead to excellent yields of perfluoroalkylated products. conicet.gov.ar In contrast, anilines with electron-withdrawing groups, such as the nitro group, tend to afford lower yields in these reactions. conicet.gov.ar

Table 1: Summary of Substituted Aniline Precursors and their Synthesis

| Substituent | Example Precursor | General Synthetic Approach | Effect on Perfluoroalkylation |

|---|---|---|---|

| Nitro | p-Nitroaniline | Acetylation of aniline, followed by nitration and deprotection scribd.com | Deactivating; leads to lower product yields conicet.gov.ar |

| Methoxy | p-Anisidine | Hydrogenation and transposition of nitrobenzene derivatives google.com | Activating; leads to excellent product yields conicet.gov.ar |

| Alkyl | p-Toluidine | Nitration of toluene (B28343) followed by reduction of the nitro group | Activating; effective substrates for fluoroalkylation acs.org |

Chemical Reactivity and Transformation Studies

Aromatic Ring Functionalization

The functionalization of the benzene (B151609) ring in 4-(Perfluorohexyl)aniline is influenced by the opposing electronic effects of its substituents. The amino group acts as a powerful activating group, directing incoming electrophiles to the ortho and para positions. However, the perfluorohexyl group, positioned para to the amine, exerts a potent deactivating effect via induction, significantly altering the typical reactivity of an aniline (B41778) derivative.

In a typical aniline molecule, the lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring through resonance, making it highly susceptible to electrophilic aromatic substitution (EAS). This activation is strongest at the ortho and para positions. chemistrysteps.com However, in this compound, the intense electron-withdrawing inductive effect of the C₆F₁₃ group at the para position counteracts the activating effect of the amino group.

This deactivation makes EAS reactions significantly more challenging compared to unsubstituted aniline. Standard electrophilic reactions such as halogenation, nitration, and sulfonation, which are often rapid with aniline, would require more forcing conditions for this compound. chemistrysteps.com Furthermore, under the strongly acidic conditions often required for nitration or sulfonation, the basic amino group becomes protonated to form an anilinium ion (-NH₃⁺). quora.com This group is strongly deactivating and a meta-director. Consequently, any successful substitution would be directed to the meta positions relative to the amino group (i.e., the positions ortho to the perfluorohexyl group).

| Reaction | Aniline | This compound | Rationale for Difference |

|---|---|---|---|

| Bromination | Rapid reaction with Br₂ water, leading to 2,4,6-tribromoaniline. | Slow reaction, requires harsher conditions (e.g., Lewis acid catalyst). Substitution expected at positions 2 and 6. | The C₆F₁₃ group deactivates the ring, inhibiting polysubstitution and slowing the reaction rate. |

| Nitration | Complex reaction, often leads to oxidation and a mix of ortho, meta, and para products due to anilinium ion formation. | Very difficult reaction. Requires protection of the amino group. If direct nitration is attempted, substitution would be directed to positions 3 and 5. | Strong deactivation by both the C₆F₁₃ group and the anilinium ion formed in acidic media. |

| Sulfonation | Forms sulfanilic acid (p-aminobenzenesulfonic acid) upon heating with H₂SO₄. | Requires high temperatures. Substitution expected at position 2. | The para position is blocked, and the overall ring deactivation makes substitution challenging. |

The aromatic core of aniline derivatives is susceptible to attack by radical species, particularly electrophilic radicals. conicet.gov.ar Research has shown a favorable interaction between the electron-rich nature of aminoaromatic compounds and electrophilic perfluoroalkyl (R₣) radicals. conicet.gov.ar This type of reaction, often initiated by photoredox catalysis, proceeds through a radical-mediated substitution pathway. researchgate.netacs.org

| Step | Description |

|---|---|

| 1. Radical Generation | An electrophilic radical (E•) is generated from a precursor, often through a photocatalytic single-electron transfer (SET) process. |

| 2. Radical Addition | The radical E• attacks the electron-rich aromatic ring of the aniline derivative, typically at the ortho position, forming a cyclohexadienyl radical intermediate. |

| 3. Oxidation | The radical intermediate is oxidized to a carbocation (Wheland intermediate). This step can occur via electron transfer to an oxidant or the radical precursor. conicet.gov.ar |

| 4. Rearomatization | A base removes a proton from the site of substitution, restoring the aromatic ring and yielding the final product. |

Reactions Involving the Amino Group

The reactivity of the amino group in this compound is significantly tempered by the electronic influence of the para-substituent.

The lone pair of electrons on the nitrogen atom gives the amino group its characteristic nucleophilicity. However, the strong inductive electron withdrawal by the perfluorohexyl chain substantially reduces the electron density on the nitrogen. This effect decreases the basicity and, consequently, the nucleophilicity of the amino group compared to unsubstituted aniline. masterorganicchemistry.commurdoch.edu.au

Studies on the reactivity of anilines with strong electron-withdrawing groups have shown that they are poor nucleophiles in substitution reactions. ntnu.no Therefore, reactions such as N-alkylation and N-acylation, which rely on the nucleophilic character of the amine, would proceed much more slowly with this compound and may require stronger electrophiles or the use of a strong base to deprotonate the amine, enhancing its nucleophilicity.

| Compound | Para-Substituent | Approximate pKₐ of Ar-NH₃⁺ | Effect on Nucleophilicity |

|---|---|---|---|

| p-Methoxyaniline | -OCH₃ (Donating) | 5.3 | Increased |

| Aniline | -H (Neutral) | 4.6 | Baseline |

| p-Chloroaniline | -Cl (Withdrawing) | 4.0 | Decreased |

| This compound | -C₆F₁₃ (Strongly Withdrawing) | Significantly < 4.0 (Estimated) | Strongly Decreased |

| p-Nitroaniline | -NO₂ (Strongly Withdrawing) | 1.0 | Very Strongly Decreased |

Primary amines, including this compound, can react with aldehydes and ketones in a condensation reaction to form imines (also known as Schiff bases). masterorganicchemistry.com This reaction is typically reversible and catalyzed by acid. operachem.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

Given the reduced nucleophilicity of the amino group in this compound, the initial nucleophilic addition step is expected to be significantly slower than for more electron-rich anilines. To drive the reaction to completion, it would likely be necessary to use effective acid catalysis to activate the carbonyl electrophile and to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus. operachem.com

| Stage | Description |

|---|---|

| 1. Nucleophilic Attack | The nitrogen atom of this compound attacks the carbonyl carbon of an aldehyde or ketone. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. |

| 3. Protonation of Oxygen | The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). |

| 4. Elimination of Water | The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. |

| 5. Deprotonation | A base (e.g., water) removes the final proton from the nitrogen, yielding the neutral imine product. |

The dual functionality of this compound allows it to serve as a building block for more complex molecular structures.

Oligomerization: Aniline and its derivatives can undergo oxidative polymerization to form polyaniline, a conductive polymer. While theoretically possible for this compound, the strong deactivating nature of the C₆F₁₃ group would likely impede the oxidation steps required for polymerization, making oligomer formation difficult under standard conditions.

Heterocyclic Annulation: Annulation reactions, where a new ring is fused onto the existing aromatic core, are a powerful tool for creating complex heterocyclic systems. Anilines are common starting materials for the synthesis of important heterocycles like quinolines, indoles, and carbazoles. For instance, this compound could potentially be used in reactions such as the Skraup or Doebner-von Miller syntheses to produce quinolines bearing a perfluorohexyl group. rsc.org The electron-withdrawing substituent would influence the reaction conditions and the reactivity of the aniline component, likely requiring higher temperatures or stronger acid catalysts to facilitate the cyclization steps. The synthesis of highly substituted 2-perfluoroalkyl-quinolines through the cyclization of perfluoroalkyl propargyl imines/amines demonstrates the utility of such precursors in building complex heterocyclic frameworks. rsc.org

| Heterocycle | General Synthetic Method | Potential Role of this compound |

|---|---|---|

| Quinoline | Skraup Synthesis, Doebner-von Miller Reaction, Friedländer Synthesis | Serves as the aniline component, reacting with α,β-unsaturated carbonyl compounds or their precursors. |

| Indole | Fischer Indole Synthesis | Reacts with a ketone or aldehyde to form a phenylhydrazone, which then cyclizes under acidic conditions. (Requires prior conversion to the corresponding hydrazine). |

| Carbazole (B46965) | Borsche–Drechsel cyclization, Bucherer carbazole synthesis | Used as a precursor (e.g., as a phenylhydrazine (B124118) or naphthylamine derivative) that undergoes cyclization. |

| Pyrrole (B145914) | Paal-Knorr Synthesis | Condenses with a 1,4-dicarbonyl compound to form the pyrrole ring. mdpi.com |

Reactions with Perfluorinated Reagents (e.g., Perfluoronitriles)

The reaction of this compound with perfluoronitriles represents a key transformation, leading to the formation of N-aryl perfluoroalkyl amidines. While specific studies on this compound are not extensively documented in the reviewed literature, the general reactivity of anilines with perfluoronitriles provides a strong basis for understanding this process. The core of this reaction is the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the nitrile group.

The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electron-deficient carbon of the perfluoronitrile. This initial addition is facilitated by the strong electron-withdrawing nature of the perfluoroalkyl group, which polarizes the C≡N triple bond, making the carbon atom more susceptible to nucleophilic attack.

A plausible reaction sequence, based on established mechanisms for similar reactions, is as follows:

Nucleophilic Addition: The reaction initiates with the nucleophilic addition of the amino group of this compound to the carbon atom of the perfluoronitrile. This step results in the formation of a zwitterionic intermediate.

Proton Transfer: A subsequent intramolecular or intermolecular proton transfer from the nitrogen to the nitrile nitrogen leads to the formation of an imidoylamine intermediate.

Tautomerization: The imidoylamine can then tautomerize to form the more stable N-aryl perfluoroalkyl amidine product.

Scheme 1: General Reaction of this compound with a Perfluoronitrile

Where R_f represents a perfluoroalkyl group.

The reaction conditions for such transformations typically involve a suitable solvent and may be facilitated by the presence of a base to deprotonate the aniline, increasing its nucleophilicity, or by heat to overcome the activation energy of the reaction. The synthesis of perfluoroalkyl amidines has been noted as a valuable transformation in the preparation of fluorine-containing bioactive compounds researchgate.net.

The following interactive table provides a hypothetical overview of the expected products from the reaction of this compound with various perfluoronitriles, based on the general reaction mechanism.

| This compound | Perfluoronitrile Reagent | Expected N-Aryl Perfluoroalkyl Amidine Product |

| 4-(C₆F₁₃)C₆H₄NH₂ | Perfluoroacetonitrile (CF₃CN) | N-(4-(Perfluorohexyl)phenyl)perfluoroacetamidine |

| 4-(C₆F₁₃)C₆H₄NH₂ | Perfluoropropionitrile (C₂F₅CN) | N-(4-(Perfluorohexyl)phenyl)perfluoropropionamidine |

| 4-(C₆F₁₃)C₆H₄NH₂ | Perfluorobutyronitrile (C₃F₇CN) | N-(4-(Perfluorohexyl)phenyl)perfluorobutyramidine |

Mechanistic Investigations of Reaction Pathways and Intermediates

The mechanistic pathways of reactions involving this compound are of significant interest for understanding and controlling its chemical transformations. While direct mechanistic studies on this specific compound are limited, insights can be drawn from computational and experimental studies on related fluorinated anilines and their reactions.

The reaction of anilines with perfluorinated compounds, including nitriles, generally proceeds through a nucleophilic addition or substitution mechanism. The lone pair of electrons on the amine nitrogen is the key to its nucleophilic character libretexts.orgmasterorganicchemistry.comchemguide.co.uk. The rate and outcome of the reaction are influenced by several factors:

Nucleophilicity of the Amine: The electron-donating nature of the amino group is somewhat tempered by the strong electron-withdrawing effect of the perfluorohexyl group on the phenyl ring. This can modulate the nucleophilicity of the amine.

Electrophilicity of the Reagent: Perfluorinated reagents, such as perfluoronitriles, are highly electrophilic due to the inductive effect of the fluorine atoms.

Solvent Effects: The choice of solvent can influence the reaction rates and the stability of intermediates. Polar aprotic solvents are often employed in such reactions.

Catalysis: The reaction may be catalyzed by acids or bases. Base catalysis can enhance the nucleophilicity of the aniline by deprotonation, while acid catalysis can activate the electrophile.

Intermediate Species:

The reaction pathway likely involves the formation of several transient intermediates. In the case of reaction with perfluoronitriles, a key intermediate is the initial adduct formed from the nucleophilic attack of the aniline on the nitrile carbon. This intermediate is typically unstable and rapidly undergoes rearrangement and proton transfer to yield the final amidine product.

Computational studies on similar systems, such as the reaction of anilines with other electrophiles, have been employed to elucidate the structures and energies of transition states and intermediates mdpi.com. These studies can provide valuable information on the reaction kinetics and thermodynamics. For instance, density functional theory (DFT) calculations can be used to model the potential energy surface of the reaction, identifying the most favorable reaction pathway.

The stability of perfluoroalkylated amines can be a significant factor, as they are sometimes prone to fluoride (B91410) elimination, which is driven by the formation of a stable fluoride ion and the nitrogen lone pair's ability to assist in this elimination acs.org. This can lead to the formation of highly reactive fluoroiminium species as intermediates, which can then undergo further reactions acs.org.

The following table summarizes the key mechanistic aspects and potential intermediates in the reaction of this compound with perfluoronitriles, based on analogous systems.

| Mechanistic Aspect | Description | Potential Intermediates |

| Initial Step | Nucleophilic attack of the aniline nitrogen on the nitrile carbon. | Zwitterionic adduct |

| Proton Transfer | Intramolecular or intermolecular proton migration. | Imidoylamine |

| Tautomerization | Rearrangement to a more stable isomeric form. | N-Aryl perfluoroalkyl amidine |

| Side Reactions | Potential for elimination of fluoride from the perfluoroalkyl group under certain conditions. | Fluoroiminium species |

Further experimental and computational studies are necessary to fully elucidate the specific reaction mechanisms and identify the key intermediates in the transformations of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(Perfluorohexyl)aniline, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Proton (¹H) NMR for Structural Assignments

A ¹H NMR spectrum would provide information about the protons on the aniline (B41778) ring and the amino (-NH₂) group. The aromatic protons would likely appear as a set of multiplets in the downfield region of the spectrum, characteristic of a substituted benzene (B151609) ring. The chemical shifts and coupling constants of these signals would be essential for confirming the substitution pattern. The protons of the amino group would typically appear as a broad singlet.

Carbon (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. This would include distinct signals for the carbons of the aniline ring and the perfluorohexyl chain. The carbon atom attached to the perfluorohexyl group and the one bonded to the amino group would have characteristic chemical shifts influenced by these substituents.

Fluorine (¹⁹F) NMR for Perfluoroalkyl Chain Analysis

Given the perfluorohexyl substituent, ¹⁹F NMR spectroscopy would be particularly informative. This technique is highly sensitive to the environment of fluorine atoms. A ¹⁹F NMR spectrum of this compound would be expected to show a series of signals corresponding to the different CF₂ and CF₃ groups in the perfluorohexyl chain. The chemical shifts and coupling patterns would allow for a detailed analysis of the electronic environment along the fluorinated chain.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of organic molecules. In the ESI-MS spectrum of this compound, the protonated molecule [M+H]⁺ would be expected as the base peak, allowing for the confirmation of its molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion. This technique would be used to determine the exact mass of the molecular ion of this compound, which in turn would allow for the unambiguous determination of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, fluorine, and nitrogen atoms.

While the principles of these spectroscopic techniques are well-established, the specific experimental data for this compound is not available. Further research and publication of these data are necessary for a complete scientific understanding of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

FT-IR spectroscopy is a widely used technique for the identification of functional groups in a molecule. nih.govsemanticscholar.org The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct aniline and perfluorohexyl moieties. The interpretation of these spectra relies on comparing observed peak positions with established frequency ranges for specific chemical bonds. nih.govvscht.cz

The aniline portion of the molecule would exhibit the following characteristic vibrations:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. researchgate.net

Aromatic C-H Stretching: These vibrations appear at wavenumbers slightly above 3000 cm⁻¹. vscht.czresearchgate.net

C=C Ring Stretching: The aromatic ring gives rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. researchgate.net

N-H Bending: The bending vibration for primary amines is typically observed around 1600 cm⁻¹. researchgate.net

The perfluorohexyl chain is characterized by very strong C-F stretching bands, which are typically found in the 1100-1300 cm⁻¹ region. The high intensity of these bands is due to the large dipole moment of the C-F bond. Studies on related fluorinated compounds, such as poly(aniline-co-4-fluoroaniline) and perfluorohexyl ethyl acrylate, confirm the presence of strong absorptions in this region corresponding to the fluoro groups. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Variable |

| Amine (N-H) | Bend | ~1600 | Medium |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 | Variable |

| Perfluoroalkyl (C-F) | Stretch | 1100 - 1300 | Strong |

FT-Raman spectroscopy provides vibrational information that is complementary to FT-IR. nih.gov While FT-IR is based on the absorption of infrared light by vibrating dipoles, Raman spectroscopy involves the inelastic scattering of laser light. ustc.edu.cn Vibrations that cause a significant change in polarizability, such as those of symmetric, non-polar bonds, tend to be strong in the Raman spectrum.

For this compound, FT-Raman would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring often produces a very strong and characteristic Raman signal.

C-C Backbone Stretching: The carbon-carbon bonds within the perfluorohexyl chain and the bond connecting it to the ring are expected to be Raman active.

Symmetric C-F Vibrations: While C-F stretches are strong in the IR, certain symmetric C-F modes may also be observable in the Raman spectrum.

Studies on substituted anilines have successfully used FT-Raman in conjunction with FT-IR to perform complete vibrational assignments, with theoretical calculations often used to support the experimental data. nih.govnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the aniline chromophore. Aniline itself exhibits two main absorption bands in the UV region, which are attributed to π → π* electronic transitions within the benzene ring. researchgate.net The presence of the amino group's lone pair of electrons also allows for n → π* transitions. The absorption spectrum of aniline vapor shows absorption maxima around 230 nm and 285 nm. researchgate.net The substitution of the perfluorohexyl group at the para position may cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted aniline. Studies on other substituted anilines have shown that the electronic absorption bands can shift depending on the nature and position of the substituent. acs.org

Near-Infrared (NIR) spectroscopy, which covers the region from approximately 700 to 2500 nm, primarily measures overtone and combination bands of fundamental vibrations. While less common for detailed structural elucidation of a single compound compared to mid-infrared spectroscopy, NIR could potentially be used for quantitative analysis or for studying intermolecular interactions, such as hydrogen bonding involving the N-H groups, in materials containing this compound.

Other Advanced Analytical Techniques for Material Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. researchgate.netnih.gov While SEM does not provide information about the chemical structure of the this compound molecule itself, it is crucial for characterizing the physical form of materials in which this compound is a constituent.

For example, if this compound is used as a monomer to synthesize a polymer or as a component in a nanocomposite, SEM can reveal important information about the resulting material's:

Particle Size and Shape: It can show whether the material consists of nanoparticles, microspheres, or irregular aggregates. researchgate.net

Surface Texture: SEM images provide detailed views of the surface topography, including roughness and porosity.

Dispersion: In composite materials, SEM can be used to assess how well different components, such as nanoparticles, are dispersed within a polymer matrix. researchgate.net

Research on polymers and composites derived from related aniline compounds has demonstrated the utility of SEM in observing the morphology. For instance, SEM analysis of poly(aniline-co-4-fluoroaniline) nanocomposites revealed a spherical morphology with an average size of 100–200 nm. researchgate.net Similarly, in studies of surfactant-doped polyaniline, SEM showed that the morphology of the resulting polymer was highly dependent on the surfactant concentration. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized substance like this compound. The analysis quantitatively measures the mass percentages of the constituent elements, which are then compared against theoretically calculated values derived from the compound's proposed chemical formula. A close correlation between the experimental and theoretical values serves as a strong indicator of the sample's purity and confirms its elemental composition.

For this compound, the molecular formula is established as C₁₂H₆F₁₃N. lookchem.comlocalpharmaguide.com Based on this formula and the standard atomic weights of carbon, hydrogen, fluorine, and nitrogen, the theoretical elemental composition can be precisely calculated. qmul.ac.uk The molecular weight of the compound is approximately 411.16 g/mol . localpharmaguide.com

The verification process involves the combustion of a small, precisely weighed sample of this compound under controlled conditions. This combustion breaks the compound down into simple gaseous products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). The amounts of these gases are then accurately measured using various detection methods, from which the mass percentages of carbon, hydrogen, and nitrogen in the original sample are determined. The fluorine content is typically determined using other methods, such as ion chromatography or a fluoride (B91410) ion-selective electrode after mineralization of the sample.

The experimentally determined percentages are then compared with the calculated theoretical percentages. A sample is generally considered pure if the experimental values are within ±0.4% of the theoretical values.

Below is a data table outlining the theoretical elemental composition of this compound. Experimental findings from research would be compared against these values to validate the synthesis and purity of the compound.

| Element | Symbol | Theoretical (%) | Experimental (%) |

|---|---|---|---|

| Carbon | C | 35.05 | Data not available in searched sources |

| Hydrogen | H | 1.47 | Data not available in searched sources |

| Nitrogen | N | 3.41 | Data not available in searched sources |

| Fluorine | F | 60.07 | Data not available in searched sources |

| Total | 100.00 |

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. dntb.gov.uamdpi.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 4-(Perfluorohexyl)aniline.

DFT studies are employed to predict a range of molecular properties. scispace.com Key applications include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. scispace.com

Vibrational Frequencies: Calculating the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the theoretical prediction and interpretation of experimental spectroscopic data. researchgate.net

Thermodynamic Properties: Estimating properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the compound.

For halosubstituted anilines, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been shown to provide valuable insights into the effects of halogen substituents on the molecule's structure and vibrational spectra. dntb.gov.uaresearchgate.net A similar approach for this compound would elucidate the significant electronic influence of the electron-withdrawing perfluorohexyl group on the aniline (B41778) ring and amino group.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. arxiv.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational expense than DFT. nih.govcompchem.me

Ab initio calculations are particularly useful for:

Benchmarking: Providing a high-accuracy reference to validate the results of less computationally expensive methods like DFT.

Excited States: Investigating the properties of electronic excited states, which is crucial for understanding a molecule's photophysical behavior, such as its absorption and emission of light.

Complex Interactions: Accurately describing weak intermolecular interactions, which are critical for understanding the behavior of the molecule in condensed phases.

For aniline itself, ab initio studies have been used to investigate the structures of its ground and excited electronic states, providing detailed information on its geometry and dipole moments. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). youtube.com The energy and spatial distribution of these orbitals are fundamental to a molecule's chemical reactivity and electronic properties. nih.gov

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be primarily located on the electron-rich aniline ring and the nitrogen atom of the amino group.

LUMO: Represents the ability to accept an electron. The presence of the strongly electron-withdrawing perfluorohexyl group is expected to significantly lower the energy of the LUMO and localize it partly on the fluorinated alkyl chain and the adjacent part of the benzene (B151609) ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. thaiscience.info The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule; it corresponds to the energy of the lowest-energy electronic transition. thaiscience.inforesearchgate.net

Charge Transfer: The significant electronic disparity between the electron-donating amino group and the electron-withdrawing perfluorohexyl group suggests that this compound may exhibit intramolecular charge transfer (ICT) characteristics. rsc.orgnih.gov Upon electronic excitation, an electron can be promoted from the HOMO (localized on the aniline part) to the LUMO (influenced by the perfluorohexyl group), resulting in a transfer of electron density from the donor to the acceptor part of the molecule.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-aminoaniline | -4.795 | -0.194 | 4.601 |

| p-nitroaniline | -6.589 | -2.698 | 3.891 |

| p-isopropylaniline | -5.261 | -0.064 | 5.197 |

Note: Data is for illustrative purposes based on similar compounds to demonstrate trends. thaiscience.info The strong electron-withdrawing nature of a nitro group, similar to a perfluoroalkyl group, leads to a smaller HOMO-LUMO gap compared to electron-donating or weakly donating groups.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By simulating these spectra, researchers can confirm molecular structures and understand the underlying physical processes. nih.govresearchgate.netconsensus.app For instance, Quantitative Structure-Property Relationship (QSPR) studies on aniline derivatives have been performed using DFT calculations to predict physical properties like viscosity. doaj.orgresearchgate.net

Theoretical calculations can predict key spectroscopic parameters, including:

Vibrational Frequencies (IR/Raman): As mentioned in section 5.1.1, DFT calculations can predict the vibrational modes of a molecule. This allows for the assignment of experimental IR and Raman bands to specific atomic motions, such as N-H stretching, C-F stretching, and aromatic ring vibrations.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H, 13C, and 19F NMR chemical shifts of a molecule with good accuracy. researchgate.net This is particularly useful for confirming the structure of complex fluorinated compounds like this compound.

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for calculating the energies and intensities of electronic transitions. researchgate.net These calculations can predict the absorption wavelengths (λmax) in a UV-Vis spectrum, providing insight into the molecule's color and photophysical properties.

Intermolecular and Intramolecular Interaction Studies

Understanding the non-covalent interactions within and between molecules is crucial for predicting the macroscopic properties of a substance, such as its boiling point, solubility, and crystal packing. researchgate.net

Hydrogen bonding is a strong type of dipole-dipole interaction that can significantly influence molecular structure and properties. libretexts.org In the context of this compound, both intermolecular and potentially intramolecular hydrogen bonds can be investigated computationally.

Intermolecular Hydrogen Bonding: The amino group (-NH2) of one this compound molecule can act as a hydrogen bond donor, while the nitrogen atom or the highly electronegative fluorine atoms of a neighboring molecule can act as acceptors. scholarsresearchlibrary.com Computational studies can model dimers or larger clusters of molecules to determine the geometry and energy of these interactions. researchgate.net While covalently bound fluorine is a weak hydrogen bond acceptor, its presence in high density on the perfluorohexyl chain could lead to weak C-F···H-N interactions. nih.gov

Intramolecular Hydrogen Bonding: While less likely in the ground state due to the linear nature of the perfluorohexyl chain, computational studies can explore different conformations of the molecule to determine if any intramolecular N-H···F hydrogen bonds are possible. nih.govresearchgate.net Studies on specifically designed molecular scaffolds have shown that intramolecular N-H···F interactions can be forced and characterized by both experimental and theoretical methods. ucla.eduescholarship.org Such interactions, if present, would fix the conformation of the molecule and affect its electronic properties.

Noncovalent Interactions (e.g., C-H···F, C-H···π Stacking)

Noncovalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, two significant types of noncovalent interactions are expected to play a role: C-H···F and C-H···π stacking.

C-H···F Interactions: These are a form of hydrogen bonding where a carbon-hydrogen bond acts as the hydrogen bond donor and a fluorine atom acts as the acceptor. In this compound, the numerous C-H bonds of the aniline ring and any neighboring molecules can interact with the highly electronegative fluorine atoms of the perfluorohexyl chain. The strength of these interactions is influenced by the geometry of the interacting fragments and the electronic environment. Computational studies on other fluorinated organic molecules have demonstrated that these interactions can be significant in directing molecular assembly.

C-H···π Stacking: This interaction involves the π-electron system of the aromatic ring. The electron-rich π cloud of the aniline ring can interact with C-H bonds of adjacent molecules. The perfluorohexyl group, being strongly electron-withdrawing, significantly influences the electron density of the aniline ring, which in turn modulates the strength and nature of these π-stacking interactions. Computational modeling is essential to quantify the energetic contributions of these interactions.

A summary of expected noncovalent interactions in this compound is presented below:

| Interaction Type | Donor | Acceptor | Significance |

| C-H···F | C-H bonds (aromatic) | Fluorine atoms (perfluorohexyl chain) | Influences crystal packing and conformation. |

| C-H···π Stacking | C-H bonds (from neighboring molecules) | π-system of the aniline ring | Contributes to intermolecular aggregation. |

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stabilization

Natural Bonding Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule. It provides a quantitative picture of bonding in terms of localized electron-pair "Lewis-like" structures and the stabilizing effects of delocalization away from this idealized picture.

For this compound, NBO analysis can elucidate several key features:

Delocalization within the Aniline Ring: The π-electrons of the benzene ring are delocalized, contributing to its aromatic stability. NBO analysis can quantify this delocalization by examining the interactions between the occupied π bonding orbitals and the unoccupied π* antibonding orbitals.

Influence of the Amino Group: The lone pair of electrons on the nitrogen atom of the amino group can delocalize into the π-system of the aromatic ring. This interaction, often denoted as n(N) → π*(C-C), is a key contributor to the electronic properties of aniline and its derivatives. NBO analysis can calculate the stabilization energy associated with this delocalization.

The stabilization energies derived from NBO analysis provide a quantitative measure of the strength of these electronic interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway, characterize the structures of transition states, and predict reaction rates and product selectivities.

For this compound, reaction mechanism modeling could be applied to understand various transformations, such as electrophilic aromatic substitution on the aniline ring or reactions involving the amino group. The process typically involves:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy conformations.

Searching for Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Various computational algorithms are used to locate these structures.

Characterizing Transition States: Once a transition state is located, its structure is analyzed to understand the bonding changes occurring during the reaction. Vibrational frequency calculations are performed to confirm that the structure is a true transition state (having exactly one imaginary frequency).

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Theoretical modeling of reactions involving this compound would provide detailed insights into the influence of the perfluorohexyl group on the reactivity of the aniline core. For example, it could quantify how the electron-withdrawing nature of the substituent affects the activation barriers for electrophilic attack at different positions on the aromatic ring.

Applications in Advanced Materials and Polymer Science

Development of Fluorinated Surfactants and Surface Active Agents

Fluorinated surfactants, or fluorosurfactants, are known for their exceptional ability to lower the surface tension of water and other liquids more effectively than their hydrocarbon counterparts. The 4-(Perfluorohexyl)aniline molecule possesses the fundamental amphiphilic character required for surfactant activity. The perfluorohexyl tail is strongly hydrophobic and lipophobic, while the aniline (B41778) head group can be protonated or functionalized to create a hydrophilic moiety.

Research into surfactants containing perfluoroalkyl chains has demonstrated their high efficiency in reducing surface tension at very low concentrations. For instance, studies on similar compounds, like perfluorooctanoic acid (PFOA), when used as a dopant for polyaniline, show how the fluorinated chain interacts with the polymer backbone, influencing its morphology and properties. researchgate.netscirp.org The incorporation of such fluorinated groups leads to a dense packing at interfaces, resulting in extremely low surface tensions. researchgate.net This makes them highly effective for applications requiring superior wetting, spreading, and leveling properties. ictchemicals.com While direct studies on this compound as a primary surfactant are not extensively detailed, its structure is analogous to other fluorinated compounds used to create powerful surface-active agents.

Polymer Synthesis and Modification

The aniline functional group in this compound serves as a crucial handle for its incorporation into various polymer structures. This allows for the synthesis of new polymers with tailored properties or the modification of existing polymers to introduce the desirable characteristics of the perfluorohexyl group.

The synthesis of polyanilines through the oxidative polymerization of aniline monomers is a well-established field. mdpi.com By using this compound as a monomer or co-monomer in these reactions, it is possible to synthesize polyaniline derivatives where the perfluorohexyl group is attached as a pendant side chain along the polymer backbone. rsc.orgnih.gov This modification can significantly alter the properties of the resulting polymer.

The presence of the bulky, non-polar perfluorohexyl side chains can improve the solubility of the typically rigid polyaniline backbone in organic solvents, aiding in processability. nih.gov Furthermore, these side chains introduce hydrophobicity and can affect the packing of the polymer chains, influencing the material's morphological and electronic properties. researchgate.net The general approach involves the chemical oxidative polymerization of the aniline derivative in an acidic medium, often using an oxidant like ammonium (B1175870) persulfate. nih.gov

Benzoxazine (B1645224) resins are a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and good dielectric properties. The incorporation of fluorine into these polymers is a strategy to further enhance these characteristics, particularly to lower the dielectric constant for applications in microelectronics.

Researchers have successfully synthesized novel benzoxazine monomers featuring perfluorohexyl side chains, which are subsequently thermally cured to form polybenzoxazine networks. A study detailed the synthesis of a benzoxazine monomer with two perfluorohexyl side chains attached to the aniline part of the molecule. researchgate.net The resulting cured polymer exhibited significantly improved properties compared to conventional polybenzoxazines. The steric hindrance from the bulky perfluorohexyl chains was found to increase the free volume within the polymer, which contributes to a lower dielectric constant (Dk). researchgate.net

Table 1: Properties of Cured Benzoxazine Polymer with Perfluorohexyl Side Chains

| Property | Value |

| Curing Onset Temperature (with 5 wt% imidazole) | 183°C |

| 5% Weight Loss Temperature (Td5) | 337°C |

| 10% Weight Loss Temperature (Td10) | 382°C |

| Char Yield at 800°C | 45.9% |

| Dielectric Constant (1 MHz) | 3.78 |

| Water Absorption | < 1% |

| Surface Free Energy | 6.98 mN/m |

| Data sourced from research on benzoxazine with two perfluorohexyl side chains. researchgate.net |

Fluoroacrylate polymers are widely used in protective coatings due to their hydrophobicity, low surface energy, and durability. The incorporation of aniline-based structures into these polymers has been explored to enhance properties like corrosion resistance.

In one study, aniline tetramers were used to decorate fluoroacrylate polymers synthesized from 2-(perfluorohexyl) ethyl methacrylate. scientific.netresearchgate.net While this does not involve the direct polymerization of this compound, it demonstrates a relevant strategy where the perfluorohexyl group provides the primary fluoropolymer properties and an aniline-based moiety is added to introduce electroactivity and improve anti-corrosion performance. The aniline component can form a passivating layer on metal surfaces, significantly impeding corrosion processes. mdpi.com The combination of the fluorinated polymer's barrier properties with the electroactive nature of the aniline oligomer results in a high-performance anti-corrosion coating. scientific.net

Table 2: Corrosion Resistance of Fluoroacrylate Coatings on Q235 Carbon Steel

Advanced Coatings and Films

The integration of this compound or similar fluorinated aniline structures into polymers leads to the development of advanced coatings and films with superior protective properties.

The defining characteristic imparted by the perfluorohexyl group is extremely low surface energy. This property is highly desirable for creating surfaces that are water-repellent (hydrophobic), oil-repellent (oleophobic), and resistant to soiling. Polymers containing this compound moieties exhibit these properties, making them excellent candidates for protective coatings.

For example, benzoxazine polymers with perfluorohexyl side chains have a measured surface free energy as low as 6.98 mN/m, indicating a highly non-wettable surface. researchgate.net Similarly, coatings based on fluoroacrylate polymers decorated with aniline tetramers create a dense, hydrophobic film that acts as a robust barrier against the permeation of water, oxygen, and corrosive ions. researchgate.net The inherent chemical stability of the carbon-fluorine bond provides exceptional resistance to chemical attack, further enhancing the durability and longevity of the coated materials in harsh environments. scientific.net

High-Performance Corrosion Resistance Coatings

The integration of fluorinated compounds like this compound into polymer coatings offers a robust strategy for enhancing corrosion resistance. The principle lies in the dual functionality of the aniline and perfluorohexyl groups. Polyaniline and its derivatives are known to form a passivating metal oxide layer on metal surfaces through redox reactions, providing active corrosion inhibition. researchgate.netjmest.org The perfluorohexyl tail contributes exceptional hydrophobicity (water repellency) and low surface energy, creating a formidable barrier against the ingress of corrosive agents such as water, oxygen, and ions. researchgate.netresearchgate.net

Research into aniline tetramer-decorated fluoroacrylate polymers, synthesized using reactants like 2-(perfluorohexyl) ethyl methacrylate, demonstrates the efficacy of this approach. researchgate.netscientific.netscientific.net In these coatings, the electroactive aniline units are incorporated into a fluoropolymer backbone. researchgate.netscientific.net Electrochemical tests on these coatings applied to carbon steel have shown a significant improvement in corrosion protection compared to non-functionalized fluoropolymers. researchgate.netscientific.netscientific.net

For instance, the incorporation of an aniline tetramer into a fluoroacrylate polymer matrix led to a dramatic decrease in corrosion current density (Icorr) from 0.25 μA cm⁻² to as low as 0.0067 μA cm⁻², and a substantial increase in impedance from 1.17 × 10⁵ Ω cm² to 214.15 × 10⁵ Ω cm². scientific.netscientific.net Similarly, epoxy coatings reinforced with a composite of poly(aniline-co-pentafluoroaniline) and SiO₂ showed a remarkable reduction in corrosion current density from 84.0 µA/cm² for the neat epoxy to 2.0 µA/cm² for the composite-enhanced coating. sapub.org These findings underscore the synergistic effect of the passivating aniline component and the barrier-forming fluorinated chain.

Corrosion Performance of Fluorinated Aniline Polymer Coatings

| Coating System | Substrate | Corrosion Current Density (Icorr) | Impedance | Key Finding |

|---|---|---|---|---|

| Polyfluoroacrylate (PF) | Q235 Carbon Steel | 0.25 μA cm⁻² | 1.17 × 10⁵ Ω cm² | Baseline performance of the fluoropolymer. |

| Aniline Tetramer Decorated Fluoroacrylate (PF-TA) | Q235 Carbon Steel | 0.0067 μA cm⁻² | 214.15 × 10⁵ Ω cm² | Significant improvement due to the electroactive aniline tetramer. scientific.netscientific.net |

| Neat Epoxy | Mild Steel | 84.0 µA/cm² | Not Reported | Baseline performance of the epoxy coating. |

| Epoxy + Poly(AN-co-PFA)/SiO₂ Composite | Mild Steel | 2.0 µA/cm² | Not Reported | Enhanced barrier and passivation from the fluorinated copolymer and SiO₂. sapub.org |

Electronic and Optical Materials Applications

The distinct electronic properties and structural characteristics of this compound make it a valuable monomer for the synthesis of advanced electronic and optical materials. The electron-withdrawing nature of the perfluorohexyl group can significantly modify the electronic landscape of the aniline ring, influencing the properties of the resulting polymers. These modifications are being explored for the creation of materials with tailored dielectric properties for the microelectronics industry and for enhancing the performance and stability of photovoltaic devices.

Design of Materials with Low Dielectric Constants

In the field of microelectronics, there is a persistent demand for materials with low dielectric constants (low-k) to reduce signal delay, cross-talk, and power dissipation in integrated circuits. semanticscholar.org A primary strategy for designing low-k polymers, such as polyimides, is the incorporation of fluorine atoms. researchgate.netnih.govmdpi.com this compound serves as an ideal building block for this purpose.

The introduction of bulky, low-polarity perfluoroalkyl side chains like the perfluorohexyl group contributes to a lower dielectric constant in two main ways:

Increased Free Volume : The bulky nature of the perfluorohexyl group disrupts polymer chain packing, creating more free volume (porosity) within the material. Since air has a dielectric constant of approximately 1, increasing the free volume effectively lowers the composite dielectric constant of the polymer. nih.gov

Research on various fluorinated polyimides has validated this approach. For example, polyimides synthesized from diamines containing perfluorobiphenyl or hexafluoroisopropylidene groups exhibit significantly reduced dielectric constants and improved optical transparency. researchgate.net Polyimides derived from a diamine monomer containing a perfluorobiphenyl group (8FBPODMA) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) showed a very low refractive index of 1.5389, which is indicative of low dielectric properties. researchgate.net While not directly using this compound, these studies demonstrate the principle that fluorinated aniline-type monomers are key to achieving desirable low-k characteristics.

Properties of Polyimides Derived from Fluorinated Diamines

| Polyimide System | Glass Transition Temp. (Tg) | Thermal Decomposition Temp. (T10%) | Refractive Index (@637 nm) | Key Feature |

|---|---|---|---|---|

| 8FBPODMA-BPDA | 345 °C | 527 °C | 1.5835 | High thermal stability. researchgate.net |

| 8FBPODMA-ODPA | 299 °C | 524 °C | 1.5794 | Good balance of properties. researchgate.net |

| 8FBPODMA-PMDA | 321 °C | 507 °C | 1.5947 | High rigidity. researchgate.net |

| 8FBPODMA-6FDA | 280 °C | 514 °C | 1.5389 | Very low refractive index due to high fluorine content. researchgate.net |

Application in Photovoltaic Devices (e.g., Dye-Sensitized and Perovskite Solar Cells)

The hydrophobic and electron-modifying characteristics of the perfluorohexyl group are beneficial for enhancing the efficiency and, critically, the stability of photovoltaic devices.

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, organic dye molecules absorb light and inject electrons into a semiconductor, typically TiO₂. mdpi.comnih.gov The performance of these cells can be hindered by charge recombination, where the injected electron returns to the dye or the electrolyte, and by dye aggregation on the TiO₂ surface, which quenches excited states. frontiersin.org

Perovskite Solar Cells (PSCs): The primary challenge for perovskite solar cells is their long-term stability, particularly their susceptibility to degradation by moisture. researchgate.netacs.org The incorporation of hydrophobic fluorinated molecules is a promising strategy to address this vulnerability. researchgate.netdntb.gov.uabohrium.comresearchgate.net this compound can be used as a surface passivating agent.

When applied to the surface of the perovskite crystal layer, the aniline functional group can interact with and passivate surface defects (e.g., uncoordinated lead ions), which are sites for non-radiative recombination that lower efficiency. nih.govresearchgate.netmdpi.com Simultaneously, the long, hydrophobic perfluorohexyl chains orient away from the surface, forming a protective barrier that repels moisture and enhances the environmental stability of the device. researchgate.netacs.orgresearchgate.net This dual-action passivation and hydrophobic protection can lead to significant improvements in both the power conversion efficiency (PCE) and the operational lifetime of perovskite solar cells. researchgate.netnih.gov Studies on similar molecules like 4-fluoroaniline (B128567) have demonstrated that this passivation approach can yield an ultrathin, hydrophobic protection layer, leading to enhanced stability and efficiencies over 20%. nih.govresearchgate.net

Catalytic Applications and Ligand Design

Organocatalysis and Organophotocatalysis

The strong electron-withdrawing nature of the perfluorohexyl group in 4-(perfluorohexyl)aniline has been strategically exploited in the design of chiral organocatalysts. This feature enhances the acidity of nearby protons, thereby strengthening hydrogen-bonding interactions that are crucial for enantioselective catalysis.

Design of Chiral Organocatalysts Utilizing Perfluorohexyl Anilines (e.g., Pyrrolidine-Thiourea Bifunctional Catalysts)

Bifunctional organocatalysts, which possess both a hydrogen-bond donor and a Lewis basic site, are powerful tools in asymmetric synthesis. The pyrrolidine (B122466) moiety is a privileged structure in organocatalysis, often serving as the enamine-forming component. mdpi.combeilstein-journals.orgnih.govbeilstein-journals.org When combined with a thiourea (B124793) group derived from this compound, a highly effective bifunctional catalyst is created. mdpi.com

In a notable example, a recyclable fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst was designed and synthesized. mdpi.com The synthesis involved the condensation of 4-(perfluorooctyl)aniline, a compound structurally similar to this compound, to form the thiourea moiety attached to a chiral pyrrolidine scaffold. mdpi.com The perfluoroalkyl chain serves a dual purpose: its strong electron-withdrawing effect increases the acidity of the N-H protons on the thiourea group, leading to stronger and more effective hydrogen bonding with the electrophile in a catalytic cycle. mdpi.com This enhanced hydrogen bonding is critical for achieving high levels of stereocontrol in reactions such as the Michael addition of aldehydes to nitroalkenes. beilstein-journals.orgnih.gov

Role of Fluorous Tags in Catalyst Design and Recovery (e.g., Fluorous Solid-Phase Extraction)

A significant advantage of incorporating a perfluorohexyl group into a catalyst is the ability to employ fluorous solid-phase extraction (F-SPE) for catalyst recovery and reuse. mdpi.comnih.gov This technique relies on the principle that highly fluorinated compounds exhibit limited miscibility with both organic and aqueous solvents but have a strong affinity for fluorous phases. nih.govrsc.org

Transition Metal Catalysis for Polymerization Processes

The electronic and solubility properties imparted by the perfluorohexyl group have also been harnessed in the field of transition metal catalysis, particularly for olefin polymerization.

Development of Fluorinated α-Diimine Ligands for Nickel and Palladium Complexes

α-Diimine ligands are a cornerstone of late transition metal polymerization catalysis. rsc.orgnih.gov The introduction of fluorinated substituents, such as the perfluorohexyl group, onto the aryl rings of these ligands allows for fine-tuning of the catalyst's electronic and steric properties. A series of novel nickel and palladium complexes bearing α-diimine ligands with fluorinated alkyl substituents in the para-aryl positions have been prepared. rsc.orgrsc.org The synthesis of these ligands often involves the condensation of a diketone with two equivalents of a substituted aniline (B41778), in this case, this compound.

Applications in Living/Controlled Olefin Polymerization

Nickel and palladium α-diimine complexes are renowned for their ability to catalyze the living/controlled polymerization of olefins. rsc.orgrsc.orgnih.gov This type of polymerization allows for the synthesis of polymers with well-defined molecular weights and narrow molar mass distributions (Đ < 1.2). rsc.orgrsc.org

Upon activation with a cocatalyst such as methylaluminoxane (B55162) (MAO) or a borate, the nickel and palladium complexes featuring fluorinated α-diimine ligands have been successfully employed in the polymerization of ethene, propene, and 1-hexene (B165129). rsc.orgrsc.org Notably, propene and 1-hexene polymerization initiated by the nickel complexes, and ethene polymerization by the palladium complexes, exhibited living/controlled characteristics, yielding high molar mass polyolefins. rsc.orgrsc.org The ability to control the polymerization process is crucial for producing advanced polymer architectures, such as block copolymers. rsc.org

Involvement in Other Catalytic Reactions